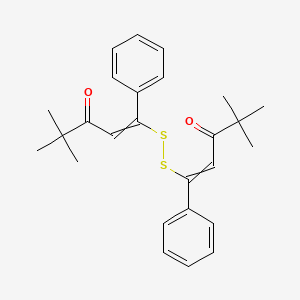
1,1'-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) is a complex organic compound characterized by the presence of disulfide and enone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) typically involves the reaction of 4,4-dimethyl-1-phenylpent-1-en-3-one with a disulfide reagent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Substitution: The enone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Disulfanediylbis(4,4-dimethyl-1-phenylpent-1-en-3-one) involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, while the enone group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-1-phenylpentane-1,3-dione: Similar in structure but lacks the disulfide bond.
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Contains a disulfide bond but differs in the overall structure.
Propiedades
Número CAS |
189028-75-9 |
|---|---|
Fórmula molecular |
C26H30O2S2 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
1-[(4,4-dimethyl-3-oxo-1-phenylpent-1-enyl)disulfanyl]-4,4-dimethyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C26H30O2S2/c1-25(2,3)23(27)17-21(19-13-9-7-10-14-19)29-30-22(18-24(28)26(4,5)6)20-15-11-8-12-16-20/h7-18H,1-6H3 |
Clave InChI |
ZUOQPGWMMSCEEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C=C(C1=CC=CC=C1)SSC(=CC(=O)C(C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)

![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
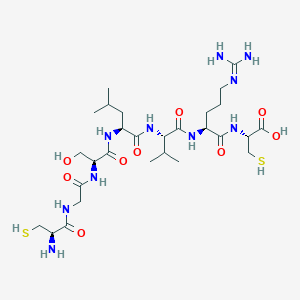
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
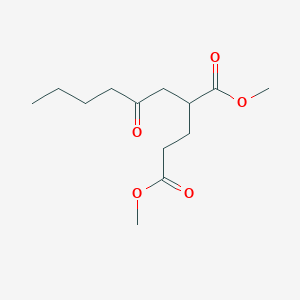
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
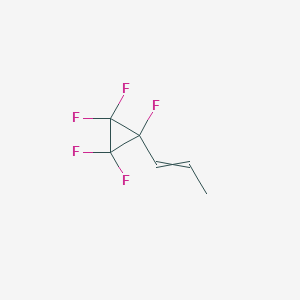
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
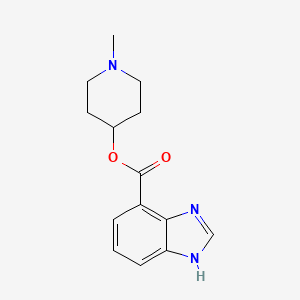
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

